molecular formula C23H23NO B3996816 N-phenethyl-2,3-diphenylpropanamide

N-phenethyl-2,3-diphenylpropanamide

Cat. No.: B3996816
M. Wt: 329.4 g/mol
InChI Key: ULGLZZSWLFMMRZ-UHFFFAOYSA-N
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Description

N-phenethyl-2,3-diphenylpropanamide (IUPAC name: N-(1-phenethylpiperidin-4-yl)-N,3-diphenylpropanamide), also known as beta'-Phenylfentanyl, is a synthetic opioid analog structurally related to fentanyl. Its molecular framework consists of a central propanamide backbone substituted with two phenyl groups at the 2- and 3-positions, a phenethyl group attached to the piperidine nitrogen, and a third phenyl group at the amide nitrogen (Fig. 1). This compound is classified as a controlled substance due to its structural similarity to fentanyl, a potent opioid agonist .

Synthetic routes for related compounds, such as N-(4-substituted phenyl)-2,3-diphenylpropanamides, involve reacting 2,3-diphenylpropanoyl chloride with substituted anilines .

Properties

IUPAC Name

2,3-diphenyl-N-(2-phenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c25-23(24-17-16-19-10-4-1-5-11-19)22(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGLZZSWLFMMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2,3-diphenylpropanamide typically involves the reaction of phenethylamine with 2,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-2,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

Scientific Research Applications

N-phenethyl-2,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenethyl-2,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-phenethyl-2,3-diphenylpropanamide belongs to a broader class of 2,3-diphenylpropanamide derivatives. Key structural analogs and their distinguishing features are outlined below:

Substituent Variations on the N-Phenyl Ring
  • N-Phenyl-2,3-diphenylpropanamide (1e) : The parent compound with a hydrogen substituent on the N-phenyl ring. Serves as a baseline for electronic effect studies .
  • N-(4-Nitrophenyl)-2,3-diphenylpropanamide (1k): Incorporates a nitro group (–NO₂), an electron-withdrawing substituent, which redshifts the UV absorption band due to enhanced conjugation .
  • N-(4-Hydroxyphenyl)-2,3-diphenylpropanamide (1b) : Features a hydroxyl group (–OH), an electron-donating substituent, causing a blueshift in UV spectra compared to 1k .
Steric Modifications
Functional Group Modifications
  • 3-(Acetoxyimino)-N,3-diphenylpropanamide (1v): Replaces the amide hydrogen with an acetoxyimino group (–OAc), altering hydrogen-bonding capacity and reactivity. This modification is evident in distinct NMR signals (e.g., δ 10.36 ppm for the amide proton) .

Spectroscopic and Electronic Properties

UV Absorption Studies

Substituents on the N-phenyl ring significantly influence UV absorption maxima (Table 1). Electron-withdrawing groups (e.g., –NO₂) lower the energy gap, while electron-donating groups (e.g., –OH) increase it. Solvent polarity and hydrogen-bonding interactions further modulate these effects .

Table 1: Substituent Effects on UV Absorption Bands

Compound Substituent (Z) λ₁ (nm, Low Energy) λ₂ (nm, High Energy) Solvent Dependency
1e H 290 235 Moderate
1k –NO₂ 315 240 High
1b –OH 280 238 High
NMR and Mass Spectrometry
  • This compound : Expected NMR peaks include aromatic protons (δ 7.20–7.50 ppm) and piperidine methylene groups (δ 2.50–3.50 ppm).
  • 3-(Acetoxyimino)-N,3-diphenylpropanamide (1v): Distinct acetoxyimino protons appear at δ 4.06 ppm (s, 2H) and δ 2.19 ppm (s, 3H) .

Table 2: Spectroscopic Data Comparison

Compound Key NMR Signals (δ, ppm) HRMS (M+H)+
1v 10.36 (s, 1H, NH), 4.06 (s, 2H) 297.1238
This compound (inferred) ~7.20–7.50 (m, aromatic), ~3.00–3.50 (m, CH₂) Not reported

Pharmacological and Regulatory Considerations

As a fentanyl analog, this compound is presumed to exhibit high affinity for opioid receptors. Its structural distinction from beta-Methylfentanyl (N-phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide) lies in the propanamide backbone and additional phenyl group, which may influence receptor binding kinetics and metabolic stability .

Notes

Regulatory Status : Controlled under opioid analog laws; handling requires compliance with drug enforcement regulations .

Synthetic Challenges : High-purity synthesis demands rigorous purification, as seen in related phthalimide derivatives .

Spectroscopic Complexity : Solvent effects (dipolarity, hydrogen bonding) complicate UV interpretation; multi-parameter models (π*, α, β) are recommended for analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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